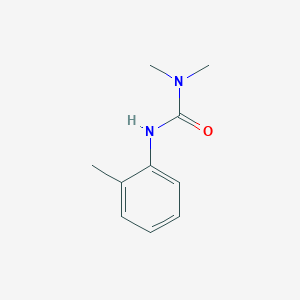

1,1-Dimethyl-3-(o-tolyl)urea

Beschreibung

Historical Context and Evolution of Urea-Derived Compounds in Chemical Research

The field of urea-derived compounds traces its origins to Friedrich Wöhler's synthesis of urea (B33335) in 1828, a pivotal moment that marked the dawn of modern organic chemistry. Current time information in Bangalore, IN.thieme-connect.com Initially, research was confined to urea's biological functions. However, the 20th century saw a dramatic expansion in the study of urea derivatives. Current time information in Bangalore, IN. A significant milestone was the discovery of the herbicidal properties of phenylurea derivatives in the mid-20th century, which revolutionized the agrochemical industry. oup.com Concurrently, the medicinal chemistry field began to explore the therapeutic potential of these compounds. Current time information in Bangalore, IN. The development of sophisticated analytical techniques has since enabled detailed investigations into the structure-activity relationships of urea derivatives, further fueling their evolution in chemical research.

Structural Features and Core Urea Moiety Reactivity

Key reactive features of the urea moiety include:

Hydrogen Bonding: The N-H protons can act as hydrogen bond donors, while the carbonyl oxygen is a potent hydrogen bond acceptor. jst.go.jpresearchgate.net This capacity for forming strong hydrogen bonds is fundamental to their interactions with biological targets. nih.gov

Acidity and Basicity: The N-H protons are acidic, and the nitrogen atoms are basic, although the electron-withdrawing nature of the carbonyl group tempers this basicity. wikipedia.org

Nucleophilicity and Electrophilicity: The nitrogen atoms can act as nucleophiles, and the carbonyl carbon is electrophilic, allowing for a variety of chemical transformations. nih.gov

Classification and Broad Academic Significance of Phenylurea Derivatives

Phenylurea derivatives, which feature a phenyl group attached to one of the urea nitrogens, represent a major subclass of N-substituted ureas. researchgate.net Their classification is based on the substitution patterns on the phenyl ring and the other nitrogen atom. These compounds have garnered significant academic interest due to their wide-ranging biological activities.

In academic research, phenylureas are extensively investigated for their roles as:

Herbicides: Many phenylurea compounds are known to inhibit photosynthesis. oup.comresearchgate.net

Anticancer agents: Certain phenylurea derivatives have shown promise as cancer therapeutics. nih.gov

Enzyme inhibitors: The urea functional group is a key component in the design of various enzyme inhibitors. nih.gov

Phenylurea derivatives are also of interest in the development of materials, such as in the formation of supramolecular gels. jst.go.jp

Overview of Research Trajectories for 1,1-Dimethyl-3-(o-tolyl)urea and Analogues

This compound is a specific phenylurea derivative that has been explored in several research areas. Investigations into this compound and its analogues have primarily focused on:

Herbicidal and Plant Growth Regulation: In line with the broader research into phenylureas, this compound has been studied for its effects on plant systems. semanticscholar.orgashs.org

Enzyme Inhibition: The specific structural arrangement of this compound makes it a candidate for studies on enzyme inhibition.

Synthetic Methodologies: The development of efficient synthetic routes to asymmetrically substituted ureas like this compound is an ongoing area of chemical research. doi.orgresearchgate.net

The study of this compound and its related compounds continues to provide valuable information on the structure-activity relationships within the phenylurea class.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14N2O uni.lu |

| Molecular Weight | 178.23 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | 342.5 °C at 760 mmHg chemsrc.com |

| Density | 1.096 g/cm³ chemsrc.com |

| XLogP3 | 1.9 lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 1 lookchem.com |

Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.67 (d, J = 8.0 Hz, 1H), 7.19-7.13 (m, 2H), 6.99 (t, J = 8.0 Hz, 1H), 6.15 (br, 1H), 3.01 (s, 6H), 2.23 (s, 3H) rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.86, 137.09, 130.09, 128.56, 126.50, 123.67, 122.60, 36.27, 17.64 rsc.org |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

88228-90-4 |

|---|---|

Molekularformel |

C10H14N2O |

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

1,1-dimethyl-3-(2-methylphenyl)urea |

InChI |

InChI=1S/C10H14N2O/c1-8-6-4-5-7-9(8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13) |

InChI-Schlüssel |

HEUDNCPBUYZJDR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)N(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to 1,1-Dimethyl-3-(o-tolyl)urea

The preparation of this compound can be achieved through several reliable and well-documented synthetic pathways. These methods primarily involve the formation of the urea (B33335) linkage by combining an amine-containing precursor with a suitable carbonyl source.

Reactions Involving Isocyanates and Amines

The most direct and widely employed method for synthesizing N,N,N'-trisubstituted ureas is the reaction of a secondary amine with an appropriate isocyanate. In the case of this compound, this involves the nucleophilic addition of dimethylamine (B145610) to o-tolyl isocyanate. This reaction is typically efficient, proceeds under mild conditions, and results in high yields of the desired product. nih.gov

The reaction mechanism involves the attack of the nitrogen atom of dimethylamine on the electrophilic carbon atom of the isocyanate group, forming a zwitterionic intermediate that rapidly tautomerizes to the stable urea product. Toluene is often used as the solvent for this transformation, which is generally carried out at a moderately elevated temperature of 40–45 °C. nih.gov The simplicity of the procedure, which often involves just mixing the reactants, followed by a straightforward work-up, makes this the preferred route for both laboratory and industrial-scale synthesis. nih.gov Spectroscopic data, including 1H and 13C NMR, confirms the structure of the synthesized compound. For this compound, characteristic proton NMR signals appear around δ 7.67, 7.16, and 6.99 ppm for the aromatic protons, δ 3.01 ppm for the two methyl groups on the nitrogen, and δ 2.23 ppm for the tolyl methyl group. rsc.org

Alternative Synthetic Pathways for Urea Formation

While the isocyanate-amine route is dominant, several alternative methods have been developed for urea synthesis, which can be adapted for the preparation of this compound. These methods often provide advantages by avoiding the handling of potentially hazardous isocyanates.

One notable alternative involves the oxidative carbonylation of amines. For instance, a procedure using (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) can be employed to synthesize unsymmetrical ureas from formamides. mdpi.com In a related synthesis, 1,1-dimethyl-3-(p-tolyl)urea, a positional isomer of the target compound, was successfully prepared from p-toluidine (B81030) and dimethylamine using PhI(OAc)₂ as the reagent, achieving a 45% yield. mdpi.comnih.gov This method demonstrates the feasibility of forming the urea bond without a pre-formed isocyanate.

Another established pathway is the reaction of amines with a cyanate (B1221674) salt, such as potassium cyanate, typically in an acidic aqueous medium. researchgate.netresearchgate.net This approach has been scaled successfully and is considered a practical alternative for producing various N-substituted ureas. researchgate.net Furthermore, the Tiemann rearrangement offers a route from nitriles, where an amidoxime (B1450833) intermediate rearranges to a cyanamide, which is then hydrolyzed to the urea. researchgate.net These alternative pathways are summarized in the table below.

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Isocyanate-Amine Addition | o-tolyl isocyanate, dimethylamine | Direct and efficient nucleophilic addition, often with high yields. | nih.gov |

| Oxidative Carbonylation | Amine, PhI(OAc)₂, Carbonyl Source | An isocyanate-free method demonstrated for related isomers. | mdpi.comnih.gov |

| Cyanate Salt Reaction | Amine, Potassium Cyanate, Acid | A practical method using readily available cyanate salts in water. | researchgate.net |

| Tiemann Rearrangement | Nitrile, Hydroxylamine, Rearrangement Agent | A multi-step, one-pot synthesis starting from nitriles. | researchgate.net |

Advanced Synthetic Approaches and Catalyst Systems

Recent research has focused on developing more sustainable and efficient catalytic systems for urea synthesis, driven by the principles of green chemistry and the need for novel activation strategies.

Electrosynthesis of Urea Compounds

Electrochemical synthesis represents a frontier in chemical manufacturing, offering a pathway to produce valuable chemicals using renewable electricity under ambient conditions. The electrosynthesis of urea, in particular, has garnered significant attention as a sustainable alternative to the energy-intensive industrial Haber-Bosch and Bosch-Meiser processes. utoronto.caacs.org This advanced approach typically involves the co-reduction of carbon dioxide (CO₂) and a nitrogen source, such as dinitrogen (N₂), nitrate (B79036) (NO₃⁻), or nitric oxide (NO), at the surface of a heterogeneous catalyst. eurekalert.orgresearchgate.netrsc.org

Researchers have developed novel electrocatalysts to facilitate this complex transformation. For example, a catalyst made of palladium-copper nanoparticles on titanium dioxide nanosheets has been shown to mediate the reaction between N₂ and CO₂ to form urea. acs.org In another study, indium hydroxide (B78521) (InOOH) nanoparticles featuring frustrated Lewis pairs were fabricated and demonstrated efficient urea synthesis from CO₂ and N₂ with a yield rate of 6.85 mmol h⁻¹ g⁻¹. eurekalert.org Similarly, ultrasmall γ-Fe₂O₃ nanoparticles encapsulated in a conductive metal-organic framework have been reported to catalyze urea production from CO₂ and nitrate with high Faradaic efficiency. bohrium.com These methods highlight the potential of electrochemistry to revolutionize urea production by enabling C-N bond formation under environmentally benign conditions. utoronto.cabohrium.com

Green Chemistry Principles in Urea Synthesis

Adherence to green chemistry principles is crucial for the sustainable development of chemical processes. In urea synthesis, this has led to the exploration of environmentally friendly solvents, alternative reagents, and energy-efficient reaction conditions.

A significant advancement is the development of "on-water" synthesis protocols. The reaction between isocyanates and amines can be performed in water, which serves as the reaction medium. acs.org This approach eliminates the need for volatile and toxic organic solvents, simplifies product isolation through filtration, and allows for the recycling of the water effluent, leading to a "zero waste" process. acs.org

The use of carbon dioxide as a C1 building block is another key tenet of green urea synthesis. ureaknowhow.com Metal-free methods have been developed to produce unsymmetrical ureas from amines and atmospheric CO₂. researchgate.net In these systems, the amine and CO₂ form a carbamic acid intermediate, which is then dehydrated in situ to generate an isocyanate that is subsequently trapped by another amine. researchgate.netscholaris.ca

Plasma-based synthesis is an emerging green technology. The interaction of a plasma field with a mixture of ice and gases like N₂/CO₂ or NH₃/CO₂ can generate the high-energy reactive species necessary for urea formation at low temperatures, bypassing traditional high-pressure and high-temperature requirements. arxiv.org

| Green Approach | Key Features | Description | Reference |

|---|---|---|---|

| On-Water Synthesis | Water as solvent, no organic solvents | Facilitates easy product isolation and solvent recycling. | acs.org |

| CO₂ as Feedstock | Utilization of a greenhouse gas | Metal-free conversion of amines and CO₂ to ureas via in-situ isocyanate generation. | researchgate.netscholaris.ca |

| Electrosynthesis | Uses renewable electricity, ambient conditions | Co-reduction of CO₂ and nitrogen sources (N₂, NO₃⁻) on electrocatalysts. | utoronto.caacs.org |

| Plasma-Assisted Synthesis | Energy-efficient, low temperature | Plasma-ice interactions generate reactive species for urea formation. | arxiv.org |

Synthesis of Novel this compound Derivatives

The this compound scaffold serves as a valuable starting point for creating novel derivatives with potentially enhanced or new biological activities. The synthesis of such derivatives involves modifying the core structure by introducing different functional groups or by incorporating the tolyl-urea motif into larger, more complex molecules.

Research into the derivatization of substituted ureas is often driven by the search for new therapeutic agents. For example, libraries of new phenyl urea derivatives have been synthesized and evaluated as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. In one such study, a compound was prepared by reacting an aniline (B41778) derivative with o-tolyl isocyanate, demonstrating how the core structure is integrated to explore structure-activity relationships. nih.gov Similarly, a diverse set of seventeen new urea derivatives, including N,N-disubstituted variants, were synthesized and screened for antimicrobial activity against several bacterial and fungal strains. nih.gov

The o-tolyl group itself is a component in the synthesis of other novel heterocyclic compounds. In one example, a three-component reaction promoted by bismuth nitrate was used to synthesize N-Phenyl-1-(o-tolyl)-1H-tetrazol-5-amine, a tetrazole derivative containing the o-tolyl moiety. nih.gov Another green synthesis approach, using a cholinium chloride/urea eutectic mixture, was employed to prepare 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, a complex imidazole (B134444) derivative. mdpi.com These examples showcase the versatility of the tolyl structural unit in constructing a variety of novel chemical entities.

| Derivative Class | Synthetic Goal | Key Structural Feature | Reference |

|---|---|---|---|

| Phenyl Urea Analogs | IDO1 Inhibition | Incorporation of o-tolyl isocyanate into complex aniline structures. | nih.gov |

| Aryl Urea Analogs | Antimicrobial Agents | Diverse substitutions on the urea backbone to probe biological activity. | nih.gov |

| Tetrazole Derivatives | Heterocycle Synthesis | o-Toluidine used as a building block for N-aryl tetrazoles. | nih.gov |

| Imidazole Derivatives | Green Heterocycle Synthesis | o-Toluidine incorporated into a di-o-tolyl substituted imidazole. | mdpi.com |

Modification at the Aromatic Ring

The o-tolyl group in this compound can be functionalized through various aromatic substitution and coupling reactions. The urea moiety itself acts as a directing group, influencing the regioselectivity of these transformations.

Rhodium-catalyzed arene homologation provides a method for expanding the aromatic system. In a study on the homologation of aryl ureas with alkynes, it was observed that the substitution pattern on the phenyl ring significantly impacts reaction efficiency. While meta-substituted ureas provided good yields of the corresponding tetraphenylnaphthalene derivatives, ortho- and para-substituted substrates, such as this compound and its para-isomer, resulted in dramatically lower yields, often below 20%. rhhz.net This suggests that steric hindrance from the ortho-methyl group, combined with the bulky catalyst, impedes the necessary C-H activation and migratory insertion steps. rhhz.net

Furthermore, the electronic nature of the aryl group is a critical factor in other transformations. For instance, in the arylation of cyanamides using diaryliodonium salts, the selectivity of which aryl group is transferred depends on the electronic disparity between the two rings of the iodonium (B1229267) reagent. rsc.org While not a direct modification of the starting urea, this illustrates how the electronic properties of the tolyl group would influence its reactivity in related cross-coupling protocols.

Table 1: Research Findings on Aromatic Ring Modification of Aryl Ureas

| Reaction Type | Aryl Urea Substrate | Key Findings | Reference |

|---|---|---|---|

| Arene Homologation | ortho-Substituted Aryl Urea | Yields decreased dramatically compared to meta-substituted ureas, likely due to steric effects. | rhhz.net |

| Arylation | p-Tolylcyanamide | Aryl transfer from diaryliodonium salts is influenced by electronic and steric factors. | rsc.org |

Modifications of the Dimethylamino Group

The dimethylamino moiety of N',N'-dimethyl-substituted aryl ureas is susceptible to oxidative N-demethylation. This reaction is particularly relevant in the context of herbicide metabolism but also represents a key chemical transformation.

Studies on the herbicide monuron (B1676734) (N'-(4-chlorophenyl)-N,N-dimethylurea) have shown that microsomal oxidase systems, for instance from cotton leaves, can N-demethylate the compound to its corresponding N-methyl derivative, 3-(4'-chlorophenyl)-1-methylurea. capes.gov.brnih.gov This enzymatic process requires molecular oxygen and a cofactor such as NADPH or NADH. capes.gov.br

Further research into the metabolism of various N,N-dimethylaryl compounds revealed that while aryldimethylamines and related structures are typically metabolized to formaldehyde (B43269), N',N'-dimethylarylureas form stable N-hydroxymethyl precursors. nih.gov For monuron, two primary metabolites were identified after incubation with microsomes: the N-desmethyl compound and a product believed to be N'-(4-chlorophenyl)-N-hydroxymethyl-N-methylurea. nih.gov This indicates that the initial oxidative attack occurs at one of the methyl groups, leading to a hydroxymethyl intermediate which can then either be stabilized or lose formaldehyde to yield the demethylated product. This pathway is a significant route for modifying the dimethylamino group. In some cases, N-demethylation of certain ureas may also occur in vivo, potentially interfering with biochemical assays for urea. oecd.org

Synthesis of Bridged or Fused Analogues

Aryl ureas are valuable precursors for constructing more complex bridged or fused heterocyclic systems through intramolecular cyclization reactions. These strategies often involve generating a reactive intermediate that subsequently undergoes ring closure.

One established method is the annulation of anthranilic esters with 1,1-dimethyl-3-(pyridin-2-yl) ureas. nih.gov This process involves an initial transamidation to form an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation to yield fused heterocycles like quinazoline-2,4-diones. nih.gov This metal-free reaction is scalable and tolerates a range of functional groups. nih.gov A similar strategy could be envisioned for this compound, where a pre-functionalized tolyl ring containing a suitable nucleophile could cyclize onto the urea carbonyl.

Another powerful approach involves the intramolecular cyclization of propargylic ureas. These substrates, when treated with a base or a metal catalyst like silver, undergo regioselective cyclization to form heterocyclic structures such as 2-imidazolones. chemrevlett.com The reaction proceeds via a 5-exo-dig cyclization pathway. chemrevlett.com By starting with a derivative of this compound that incorporates a propargyl group on one of the urea nitrogens, this methodology could be applied to generate fused-ring systems.

Finally, fused isoindolin-1-ones can be synthesized from N'-benzyl-N,N-dimethylureas through a sequence of lithiation, reaction with an electrophile, and subsequent cyclization. beilstein-journals.org This highlights how functionalization of the groups attached to the urea nitrogen atoms can set the stage for building fused ring systems.

Table 2: Strategies for Fused Heterocycle Synthesis from Urea Derivatives

| Starting Urea Type | Reaction/Strategy | Product Type | Reference |

|---|---|---|---|

| 1,1-Dimethyl-3-(pyridin-2-yl) ureas | Annulation with anthranilic esters | Quinazoline-2,4-diones | nih.gov |

| Propargylic ureas | Base or metal-catalyzed cyclization | 2-Imidazolones | chemrevlett.com |

| N'-Benzyl-N,N-dimethylureas | Lithiation and cyclization | Isoindolin-1-ones | beilstein-journals.org |

Regioselective Functionalization and Lithiation Studies of Urea Derivatives

The urea moiety is a potent directed metalation group (DMG), capable of guiding lithiation to specific positions on the molecule through a mechanism known as the complex-induced proximity effect (CIPE). baranlab.orgbenthamopenarchives.comwhiterose.ac.uk This allows for highly regioselective functionalization. In the case of this compound, there are multiple potential sites for lithiation, including the aromatic ring and the benzylic methyl group, leading to a competition that is influenced by reaction conditions.

The N,N-dimethylurea group can direct lithiation to the ortho position of the aryl ring. ias.ac.in However, studies on N,N-dimethyl-N'-(substituted phenyl)ureas have shown that lithiation can also occur on one of the N-methyl groups. beilstein-journals.org The outcome is highly dependent on factors such as the substituents on the phenyl ring and the organolithium reagent used. For example, with electron-donating or neutral substituents on the ring, lithiation with t-BuLi often occurs on the N,N-dimethyl group, whereas with electron-withdrawing substituents, lithiation tends to happen on the ring ortho to the urea. beilstein-journals.org

For this compound, the situation is more complex due to the presence of the ortho-methyl group. This introduces another acidic site for potential lateral lithiation (deprotonation of the benzylic methyl group). The directing ability of the urea group would likely favor lithiation at either the C6 position of the ring or the benzylic methyl group. The lateral lithiation of a related compound, ortho-tolylaziridine, demonstrates that a nitrogen-containing group can effectively direct deprotonation to the benzylic position. benthamopenarchives.com The ultimate regioselectivity for this compound would depend on the kinetic and thermodynamic acidity of the competing protons, which can be fine-tuned by the choice of base, solvent, and temperature.

Synthetic Challenges and Future Directions in Urea Chemistry

The synthesis of ureas, particularly unsymmetrical derivatives, has historically faced significant challenges. Traditional methods often rely on the use of highly toxic and hazardous reagents like phosgene (B1210022) and isocyanates. mdpi.comtandfonline.comrsc.org These methods not only pose safety and environmental risks but can also suffer from poor selectivity, leading to the formation of undesired symmetrical urea byproducts. tandfonline.com Transition metal-catalyzed approaches have been developed, but these can be limited by the need for expensive catalysts, sensitive ligands, and harsh reaction conditions. mdpi.comtandfonline.com

In response to these challenges, modern research is focused on developing greener, safer, and more efficient synthetic routes. Key future directions include:

Electrochemical Synthesis: A promising green approach involves the direct electrochemical synthesis of urea from nitrogen (N₂) and carbon dioxide (CO₂) under ambient conditions. acs.org This method, which can be powered by renewable energy, bypasses the energy-intensive Haber-Bosch and Bosch-Meiser processes. acs.orgrsc.org Catalysts such as palladium-copper nanoparticles on titanium dioxide nanosheets have shown efficacy in promoting this conversion. acs.org

Plasma-Based Synthesis: Another innovative green pathway utilizes plasma-ice interactions to synthesize urea from gas mixtures like N₂/CO₂ or NH₃/CO₂. arxiv.org The high-energy species in the plasma facilitate reactions that are not feasible under standard conditions, forming reactive intermediates that combine to produce urea. arxiv.org

Safer Reagents and Catalysis: There is a strong trend towards replacing phosgene with safer carbonylating agents or "phosgene surrogates" like triphosgene, carbonyldiimidazole, and various carbonates. rsc.org Additionally, metal-free catalytic systems are gaining traction. For example, the use of hypervalent iodine reagents like PhI(OAc)₂ can mediate the coupling of amides and amines to form unsymmetrical ureas without the need for a metal catalyst. mdpi.com

Improved Process Technologies: In industrial settings, trends are moving towards using higher-grade alloys (e.g., super duplex materials) to enhance corrosion resistance and plant safety, developing submerged condensation technology for better efficiency, and increasing plant capacity through economy of scale. ureaknowhow.comureaknowhow.com

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of 1,1-Dimethyl-3-(o-tolyl)urea.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. In the case of this compound, both ¹H and ¹³C NMR spectroscopy offer valuable insights into the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the tolyl group, the N-H proton, and the protons of the two methyl groups attached to the other nitrogen. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The chemical shift and splitting pattern of these protons are influenced by the ortho-methyl group. The hydrogen atoms in ortho positions to a substituent are chemically equivalent but not magnetically equivalent, which can lead to more complex multiplets. acs.org The N-H proton signal is often a broad singlet, and its chemical shift can be concentration and solvent-dependent due to hydrogen bonding. The two methyl groups on the nitrogen atom are chemically equivalent and would appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be observed for the carbonyl carbon of the urea (B33335) group, the aromatic carbons of the tolyl ring, and the methyl carbons. The chemical shift of the carbonyl carbon is characteristically found in the downfield region. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the positions of the methyl and urea substituents. The two N-methyl carbons, being equivalent, will produce a single signal in the upfield region. For instance, in the related compound 1,1-dimethyl-3-(p-tolyl)urea, the ¹³C NMR spectrum in CDCl₃ shows signals for the aromatic carbons, the carbonyl carbon at δ 155.9, and the N-methyl carbons at δ 36.4. mdpi.com

Dynamic NMR studies on related N,N'-dimethylated urea derivatives have revealed conformational dynamism in solution, with molecules interconverting between different conformations. researchgate.netresearchgate.net This suggests that the rotational barriers around the C-N bonds in this compound could also be investigated using variable temperature NMR experiments.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. A vibration is active in the IR spectrum if it causes a change in the molecule's dipole moment. apacwomen.ac.in

IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent feature is the C=O (carbonyl) stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The N-H stretching vibration is observed as a band in the region of 3300-3500 cm⁻¹. The presence of intermolecular hydrogen bonding can cause a red shift (a shift to lower wavenumber) of the N-H stretching frequency. nih.gov C-N stretching vibrations are also present, often in the 1400-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O symmetric stretching vibration in urea derivatives is also observable in the Raman spectrum. researchgate.net The symmetric stretching of the C-N bonds and the vibrations of the aromatic ring are also typically Raman active. researchgate.net For related phenylurea herbicides, detailed vibrational analysis has been conducted using both experimental and theoretical methods to assign the observed bands. nih.gov

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | >3000 |

| C-H (aliphatic) | Stretching | <3000 |

| C=O (urea) | Stretching | 1630-1680 |

| C-N | Stretching | 1000-1400 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄N₂O), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm its molecular formula. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion [M]⁺ may undergo various fragmentation pathways. Common fragmentation patterns for phenylurea derivatives involve cleavage of the urea linkage and the bonds adjacent to the aromatic ring. Predicted collision cross-section (CCS) values for different adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and used to aid in its identification in complex mixtures. uni.lu

The following table presents predicted mass spectrometry data for this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.11789 | 139.3 |

| [M+Na]⁺ | 201.09983 | 145.8 |

| [M-H]⁻ | 177.10333 | 144.6 |

| [M+NH₄]⁺ | 196.14443 | 159.7 |

| [M+K]⁺ | 217.07377 | 145.4 |

Infrared (IR) and Raman Spectroscopy

X-ray Crystallography of this compound and Related Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, analysis of related phenylurea and thiourea (B124793) structures offers significant insights into the likely packing and conformational behavior. conicet.gov.arresearchgate.net

In the solid state, molecules of substituted ureas are often held together by a network of intermolecular hydrogen bonds. researchgate.net For ureas containing an N-H proton, such as this compound, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. tandfonline.comtandfonline.com This N-H···O=C hydrogen bonding is a dominant interaction that influences the crystal packing. nih.gov For instance, in the crystal structure of 1-(o-tolyl)thiourea, molecules are linked by intermolecular N-H···S hydrogen bonds, forming infinite chains. researchgate.net Similar hydrogen bonding patterns are expected for this compound, leading to the formation of chains or more complex three-dimensional networks. capes.gov.br

The conformation of the urea linkage and the relative orientation of the tolyl group are critical aspects of the molecular structure. The planarity of the urea group and the dihedral angle between the urea plane and the aromatic ring are key conformational parameters. In many N,N'-diarylureas, the aromatic rings adopt an anti relationship to the carbonyl oxygen. researchgate.net However, the presence of substituents, such as the ortho-methyl group in this compound, can introduce steric hindrance that influences the preferred conformation.

Studies on related N,N'-dimethyl-N,N'-diphenylurea have shown a preference for a cis-cis conformation in the crystal. researchgate.net The conformation of phenylurea itself has been found to be a trans isomer in a syn geometry in its lowest energy form. acs.org The interplay of steric effects from the ortho-methyl group and the electronic effects of the urea linkage will ultimately determine the most stable conformation of this compound in the solid state. The phenyl group as a substituent on a nitrogen atom in ureas is known to provide conformational control during molecular interactions. researchgate.net

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. By approximating the electron density, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. For molecules like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or DZVP2), are instrumental in identifying the most stable (lowest energy) conformation. pnnl.govresearchgate.netexplorationpub.comacs.orgresearchgate.net

In N-aryl ureas, two primary conformations are considered: trans-trans and cis-trans, referring to the orientation of the N-H bonds relative to the C=O bond. Computational studies on N-alkyl-N'-aryl ureas have shown that the methylation pattern significantly influences these conformational preferences. nih.gov For this compound, the key rotational barriers would be around the C(sp2)-N(dimethyl) bond and the N-C(aryl) bond.

A potential energy surface (PES) scan can be performed by systematically rotating a specific dihedral angle to map the energy landscape and identify stable conformers and transition states. researchgate.netlibretexts.orguni-muenchen.deqcware.com For phenylurea, the rotational barrier around the N-C(aryl) bond is predicted to be approximately 2.4 kcal/mol at the MP2 level of theory. pnnl.govacs.org The presence of the ortho-methyl group in this compound would likely increase this barrier due to steric clash with the urea moiety.

Table 1: Representative Optimized Geometrical Parameters for Phenylurea (Analogue for this compound) from DFT Calculations pnnl.govacs.org

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| Bond Lengths | |

| C=O | ~1.25 |

| C(sp2)-N(H2) | ~1.36 |

| C(sp2)-N(H-phenyl) | ~1.40 |

| N-C(phenyl) | ~1.42 |

| Bond Angles | |

| O-C-N(H2) | ~122 |

| O-C-N(H-phenyl) | ~121 |

| N-C-N | ~117 |

| C-N-C(phenyl) | ~128 |

| Dihedral Angles | |

| O=C-N-C(phenyl) | ~0 (syn) or ~180 (anti) |

Note: These values are illustrative and based on calculations for phenylurea. The actual values for this compound will vary.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. dntb.gov.uamedchemexpress.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the accessible conformational space at a given temperature, revealing the relative populations of different conformers and the pathways of their interconversion. researchgate.net

For this compound, an MD simulation would typically start with the DFT-optimized geometry. The molecule would then be placed in a simulated environment, such as a box of solvent molecules (e.g., water), and the system's trajectory would be calculated over nanoseconds or longer. researchgate.net Analysis of this trajectory allows for the construction of a free energy landscape, which maps the stability of different conformations.

Key insights from MD simulations would include:

Dominant Conformations: Identifying the most frequently occurring conformations in solution.

Conformational Transitions: Observing the transitions between different low-energy states and calculating the free energy barriers for these changes.

Solvent Effects: Understanding how interactions with the solvent influence the conformational preferences of the molecule. Studies on urea derivatives have shown that they can undergo self-aggregation in aqueous solutions, a phenomenon that can be investigated through MD. researchgate.net

The conformational landscape of this compound would be primarily defined by the rotation around the N-C(aryl) and C(sp2)-N(dimethyl) bonds. The relative orientation of the tolyl ring with respect to the urea plane and the puckering of the dimethylamino group would be key variables. The simulation would reveal whether the molecule predominantly exists in a planar or non-planar conformation and the timescale of transitions between different states.

Table 2: Illustrative Conformational Analysis Data from Molecular Dynamics Simulations

| Conformational State | Dihedral Angle Range (N-C(aryl) rotation) | Relative Population (%) | Average Lifetime (ps) |

| Conformer A (e.g., near-planar) | -30° to +30° | 65 | 500 |

| Conformer B (e.g., twisted) | +60° to +120° | 25 | 200 |

| Conformer C (e.g., alternative twisted) | -60° to -120° | 10 | 100 |

Note: This table is a hypothetical representation of the type of data that would be generated from an MD simulation for this compound. The actual values would depend on the force field, solvent, and simulation parameters.

Mechanistic Investigations of Biological Interactions Non Clinical

Enzyme Inhibition Studies

Urea (B33335) derivatives are a well-established class of enzyme inhibitors, with their efficacy depending on the specific substituents on the urea backbone. nih.gov These substituents influence the molecule's steric and electronic properties, governing its ability to fit into and interact with an enzyme's active or allosteric sites.

Investigation of Binding to Specific Enzyme Systems

While specific enzyme binding targets for 1,1-Dimethyl-3-(o-tolyl)urea have not been extensively documented, the broader family of urea compounds has been shown to inhibit various enzyme systems. A prominent example is urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. nih.gov Substituted ureas and thioureas are known to act as competitive inhibitors by interacting with the nickel ions in the urease active site. nih.govjaes.or.kr

Another class of enzymes susceptible to inhibition by urea derivatives is fatty acid amide hydrolase (FAAH), where the carbonyl group of the urea moiety plays a crucial role in the interaction with catalytic serine residues. rsc.org Furthermore, studies on more complex molecules incorporating an o-tolyl urea fragment suggest that this structural motif is compatible with binding to biological targets, where it can participate in hydrophobic and hydrogen bonding interactions. evitachem.com Given its structure, this compound possesses the potential to interact with various enzymatic systems, although the specific targets and affinities remain to be empirically determined.

Interactive Table: Potential Enzyme Targets for Urea-Based Compounds

Explore the table below to see examples of enzymes that are inhibited by various urea derivatives, illustrating the potential, though not confirmed, targets for this compound.

| Enzyme Target | Inhibitor Class | Key Interaction Feature | Reference |

| Urease | Substituted Ureas/Thioureas | Interaction with active site Ni(II) ions | nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Uracil Urea Derivatives | Electrophilic carbonyl group reacts with catalytic Ser241 | rsc.org |

| Soluble Epoxide Hydrolase (sEH) | 1,3-Disubstituted Ureas | Hydrogen bonding with catalytic aspartate residue |

Kinetic Analysis of Enzyme Inhibition

The inhibitory potential of a compound is quantified through kinetic analysis, which determines parameters such as the inhibition constant (Kᵢ) and the mode of inhibition. For urea-based inhibitors, various modes have been observed, including competitive, non-competitive, and mixed-type inhibition. mdpi.comnih.gov

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).

Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This decreases Vₘₐₓ but does not change Kₘ.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ. nih.gov

Kinetic studies on various urea derivatives have confirmed these different mechanisms. For instance, certain halo-substituted amide derivatives have been identified as mixed-type inhibitors of jack bean urease, with the ability to bind to both the free enzyme and the enzyme-substrate complex. nih.gov A kinetic analysis of this compound would be essential to elucidate its specific mechanism against any identified enzyme target.

Interaction with Photosynthetic Electron Transport Systems

The most well-documented biological activity for phenylurea compounds is the inhibition of photosynthesis. researchgate.netnih.gov This action is the basis for their widespread use as herbicides.

Targeting Photosystem II in Plant Organisms

Phenylurea herbicides, such as the well-studied compound Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea), act by specifically targeting Photosystem II (PSII), a crucial protein complex in the thylakoid membranes of plants, algae, and cyanobacteria. nih.govnih.gov The essential structural motif for this activity is the N,N-dimethyl-N'-phenylurea core, which is present in this compound. These compounds function by interrupting the photosynthetic electron transport chain. nih.govresearchgate.net They block the flow of electrons from the primary quinone acceptor, Qₐ, to the secondary quinone acceptor, Qᵦ, by competitively binding to the Qᵦ-binding site on the D1 protein subunit of the PSII reaction center. nih.gov This inhibition halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation, ultimately leading to plant death.

Molecular Basis of Action in Photosynthetic Inhibition

The molecular basis for the inhibitory action of phenylureas at the Qᵦ-binding niche of the D1 protein is well-established through structural and computational studies. nih.govacs.org The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions.

The key interactions for a typical phenylurea inhibitor like Diuron include:

A hydrogen bond from the amide N-H group of the urea moiety to the backbone carbonyl oxygen of a serine residue (e.g., Ser264 in spinach).

A hydrogen bond from the urea's carbonyl oxygen to the imidazole (B134444) side chain of a histidine residue (e.g., His215). nih.govnih.gov

Hydrophobic interactions between the inhibitor's aromatic ring and surrounding nonpolar amino acid residues, such as phenylalanine and leucine.

The specific substituents on the phenyl ring modulate the binding affinity. While the o-tolyl group of this compound would occupy this hydrophobic pocket, its precise orientation and the resulting inhibitory potency (expressed as pI₅₀, the negative logarithm of the concentration causing 50% inhibition) compared to other substitution patterns would require specific experimental validation. tandfonline.com

Molecular Docking and Computational Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred binding orientation and affinity of one molecule to a second when they form a stable complex. nih.gov For this compound, docking studies can provide valuable insights into its interaction with potential biological targets, most notably the Qᵦ-binding site of the PSII D1 protein.

Computational studies on analogous phenylurea herbicides have successfully modeled their binding within this site. nih.govnih.gov These models show the ligand fitting into a pocket formed by several amino acid residues, and they can calculate a theoretical binding energy, which correlates with inhibitory activity. The docking of Diuron, for example, shows strong interactions with key residues like His215 and Phe265, consistent with experimental data. nih.gov A similar docking study for this compound would model how the ortho-methyl group influences the fit within the hydrophobic pocket compared to other substituents, helping to predict its relative herbicidal potency.

Interactive Table: Illustrative Docking Results for a Phenylurea in the PSII D1 Active Site

This table presents hypothetical, yet representative, data from a molecular docking simulation of a phenylurea herbicide in the Qᵦ binding site of the D1 protein, illustrating the type of information generated.

| Parameter | Value/Description | Significance |

| Binding Energy | -8.5 kcal/mol | Predicts strong, spontaneous binding affinity. |

| Hydrogen Bonds | His215, Ser264 | Key anchoring interactions that stabilize the inhibitor in the active site. nih.gov |

| Hydrophobic Interactions | Phe211, Phe255, Leu271 | Interactions with the phenyl ring that contribute to binding specificity and affinity. |

| RMSD | 1.2 Å | Low root-mean-square deviation indicates a stable and predictable binding pose. |

Prediction of Binding Modes and Affinities

The herbicidal mechanism of the phenylurea class is the inhibition of photosynthesis. wikipedia.org These compounds are highly specific and sensitive inhibitors of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. ucanr.edu

The predicted binding mode involves the compound blocking the plastoquinone (B1678516) binding site, specifically the Q(_B) site, on the D1 protein within the PSII reaction center. wikipedia.orgcas.czwikipedia.org This action physically displaces the native plastoquinone molecule, which is essential for electron transport. By binding to this site, this compound and its analogs interrupt the photosynthetic electron transport chain, halting the flow of electrons from the primary quinone acceptor, Q(_A), to Q(_B). wikipedia.orgwikipedia.org The interruption of electron flow prevents the plant from converting light energy into chemical energy in the form of ATP and NADPH, ultimately leading to cell death, not just from energy deprivation but also from the formation of highly reactive molecules that cause oxidative damage to cellular membranes. ucanr.edu

Table 1: Predicted Binding Interaction of Phenylurea Herbicides

| Target Site | Interacting Molecule | Biological Effect |

|---|---|---|

| Photosystem II (PSII) D1 Protein | This compound | Blocks the Q(_B) plastoquinone binding site. wikipedia.orgucanr.edu |

| Electron Transport Chain | Plastoquinone | Prevents electron flow from Q(_A) to Q(_B). wikipedia.org |

| Photosynthesis | Carbon Dioxide (CO2) | Halts CO2 fixation and production of ATP/NADPH. ucanr.edu |

Rational Design for Modulating Biological Activity

The rational design of phenylurea herbicides is based on modifying the chemical structure to alter potency, selectivity, and metabolic stability. The core scaffold consists of a phenyl ring linked to a dimethylurea group. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring are critical for biological activity.

For instance, the development of various commercial herbicides demonstrates how small changes to the phenyl ring create compounds with different properties while retaining the same core mechanism of PSII inhibition. wikipedia.org Resistance mechanisms in plants, such as enhanced metabolism via ring-methyl hydroxylation or N-demethylation by cytochrome P450 enzymes, provide crucial insights for rational design. cas.czresearchgate.net By understanding these metabolic pathways, chemists can design molecules with greater stability against enzymatic degradation in target crops, thereby modulating their biological activity and selectivity. researchgate.net

The introduction of different functional groups can influence factors like hydrophobicity, electronic properties, and steric bulk, which in turn affect the compound's ability to reach and bind to the D1 protein. vulcanchem.com This principle has led to the creation of a wide range of phenylurea herbicides tailored for specific crops and weed spectrums.

Table 2: Examples of Phenylurea Derivatives and Structural Modifications

| Compound Name | Phenyl Ring Substitution | Key Structural Feature |

|---|---|---|

| Chlortoluron | 3-chloro-4-methyl | Chloro and methyl groups. wikipedia.org |

| Diuron | 3,4-dichloro | Two chloro substituents. wikipedia.org |

| Fluometuron (B1672900) | 3-(trifluoromethyl) | A trifluoromethyl group. wikipedia.org |

| Fenuron (B33495) | Unsubstituted | A plain phenyl ring. scbt.com |

Regulation of Plant Growth Processes

Beyond the primary herbicidal action of inhibiting photosynthesis, this compound can indirectly influence broader physiological processes in plants, including hormonal signaling and nutrient management, which are critical for growth and development.

Influence on Hormone Levels in Plant Systems

Plant growth is intricately regulated by the dynamic interplay of phytohormones, principally auxins and cytokinins. nih.govnih.gov Auxins, primarily synthesized in the shoot apex, promote root development, while cytokinins, formed in root tips, stimulate cell division and shoot growth. mdpi.com The balance and ratio between these hormones are crucial for determining plant architecture and development. nih.govmdpi.com

Table 3: Effect of Auxin (NAA) and Cytokinin (BA) Ratios on Potato Nodal Culture

| Treatment | NAA (mg/l) | BA (mg/l) | Outcome |

|---|---|---|---|

| T1 | 0 | 4 | Significantly increased number of shoots and nodes. researchgate.net |

| T2 | 3 | 2 | Identified as optimum for both shooting and rooting. researchgate.net |

| T3 | 2 | 3 | High number of roots formed. researchgate.net |

| T4 | 4 | 0 | High number of roots formed. researchgate.net |

Data derived from a study on potato nodal culture, illustrating the principle of hormone balance. researchgate.net

Nitrogen Utilization Enhancement in Agriculture

Nitrogen is an essential macronutrient, and its availability is often a limiting factor in agricultural productivity. slideshare.net Urea is the most widely used nitrogen fertilizer globally. mdpi.com However, a significant portion of applied nitrogen can be lost from the soil system through processes like denitrification and leaching before the plant can absorb it. mdpi.com

The chemical class of ureas, to which this compound belongs, plays a multifaceted role in nitrogen management. While this specific compound is primarily a herbicide, other urea derivatives are explicitly designed to enhance nitrogen utilization. wikipedia.org For example, some related compounds act as urease inhibitors, slowing the enzymatic conversion of urea to ammonia (B1221849) gas and thereby reducing nitrogen loss to the atmosphere. wikipedia.org This keeps more nitrogen in the soil available for plant uptake.

Furthermore, the herbicidal action of this compound contributes indirectly to the nitrogen utilization of the desired crop. By controlling weed populations, the herbicide reduces competition for available resources, including soil nitrogen. This ensures that a greater proportion of the available nutrients is channeled to the crop, enhancing its growth and yield. Research into controlled-release and modified urea fertilizers shows that improving the efficiency of nitrogen delivery can significantly increase Nitrogen Use Efficiency (NUE) and crop yields. mdpi.comagriculturejournals.cz

Table 4: Impact of Modified Urea Fertilizers on Nitrogen Use Efficiency (NUE)

| Fertilizer Type | Crop | Increase in Yield | Increase in NUE |

|---|---|---|---|

| Controlled-Release Urea (CRU) | Not Specified | 9.96–15.11% | 6.71–10.33% mdpi.com |

| Slow-Release Fertilizer (SCRF) | Rice | Significant Impact | 35.7% to 44.9% mdpi.com |

| Urea-Coated Activated Charcoal | Mustard | Increased Biomass | 5% to 24% agriculturejournals.cz |

This table illustrates the general principle of how modified ureas can enhance nitrogen utilization.

Environmental Fate and Biogeochemical Cycling

Degradation Pathways in Environmental Compartments

Detailed information regarding the degradation of 1,1-Dimethyl-3-(o-tolyl)urea in various environmental compartments—soil, water, and air—is not available in the current body of scientific literature. The degradation of other phenylurea herbicides is known to be influenced by microbial, photolytic, and hydrolytic processes. However, the specific pathways and rates for this compound remain uncharacterized.

Microbial Degradation Processes

Scientific literature lacks specific studies on the microbial degradation of this compound.

Soil Microbial Transformation and Metabolite Formation

There are no specific studies identified that investigate the transformation of this compound by soil microorganisms or the resulting metabolites. For other phenylurea compounds, microbial degradation is a key dissipation pathway, often involving demethylation and hydrolysis, but this has not been documented for the o-tolyl derivative.

Role of Specific Microbial Species in Degradation

No research has been found that identifies specific microbial species capable of degrading this compound.

Photolytic Degradation Mechanisms

The photolytic degradation of substituted ureas can occur at environmental wavelengths. annualreviews.org The general mechanism often involves the breaking of carbon-nitrogen bonds. annualreviews.org However, specific studies detailing the photolytic degradation mechanisms, quantum yields, and resulting photoproducts for this compound are absent from the scientific record. Research on other phenylureas suggests that photolysis in water can lead to the formation of hydroxylated derivatives. uc.pt

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound has not been specifically reported. Phenylurea herbicides can be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. nih.gov For instance, the related compound fenuron (B33495) is stable at neutral pH but undergoes hydrolysis in acidic and basic media. nih.gov However, without specific experimental data for this compound, its stability and degradation pathways via hydrolysis remain unknown.

Environmental Mobility and Transport Phenomena

There is a lack of data concerning the environmental mobility and transport of this compound. The mobility of pesticides in soil is influenced by factors such as their sorption/desorption characteristics from soil particles. researchgate.net For other phenylurea herbicides, mobility is a significant factor in their potential to leach into groundwater. researchgate.net However, key parameters that govern mobility, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been reported for this compound.

Soil Adsorption and Desorption Characteristics

The interaction of this compound with soil particles is a critical factor in determining its environmental mobility and bioavailability. The sorption process, which includes both adsorption and desorption, is largely governed by the organic matter and clay content of the soil.

Research indicates that substituted urea (B33335) herbicides, a class to which this compound belongs, exhibit varying degrees of soil adsorption. For instance, studies on the related compound chlorotoluron (B1668836) (3-(3-chloro-p-tolyl)-1,1-dimethylurea) show that it is slightly mobile in soil. who.int The adsorption of another similar herbicide, diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethyl urea), was found to be dependent on the total colloidal fraction of the soils, with 40-60% of the herbicide being adsorbed. researchgate.net Generally, soils with higher organic matter and clay content demonstrate a greater capacity for adsorbing these types of compounds. researchgate.net The adsorption reaction is often reversible, influenced by factors such as temperature and the presence of other organic solvents. researchgate.net

Table 1: Factors Influencing Soil Adsorption of Phenylurea Herbicides

| Soil Component | Influence on Adsorption | Reference |

| Organic Matter | Increased adsorption with higher content | researchgate.net |

| Clay Content | Increased adsorption with higher content | researchgate.net |

| Soil pH | Decreased adsorption with increasing pH for some s-triazines | researchgate.net |

| Temperature | Decreased adsorption with increasing temperature | researchgate.net |

Leaching Potential in Soil Systems

The potential for this compound to leach through the soil profile and contaminate groundwater is directly related to its soil adsorption characteristics and persistence. Compounds with low soil adsorption and high persistence are more likely to be transported to lower soil layers and eventually reach groundwater.

Given that related phenylurea herbicides like fluometuron (B1672900) are considered mobile, there is a potential for this compound to leach. regulations.gov The mobility of these compounds means they can be transported by water flow through the soil matrix. The extent of leaching is also influenced by the amount and frequency of rainfall or irrigation, soil structure, and the rate of degradation of the compound. For chlorotoluron, it has been noted that it is likely to reach surface waters following agricultural application. who.int

Volatility and Atmospheric Transport Considerations

The tendency of a chemical to volatilize from soil or water surfaces and be transported in the atmosphere is determined by its vapor pressure and Henry's Law constant. For many substituted urea herbicides, volatility is not a primary route of environmental dissipation.

For example, fluometuron and its degradates are described as not being volatile. regulations.gov Similarly, chlorotoluron has a low vapor pressure, making it an unlikely major contaminant in the air. who.int This suggests that this compound is also likely to have low volatility, and therefore, long-range atmospheric transport is not expected to be a significant environmental fate process.

Formation and Persistence of Environmental Transformation Products

Once released into the environment, this compound can undergo various transformation processes, leading to the formation of metabolites. The nature and persistence of these transformation products are crucial for a complete understanding of the compound's environmental impact.

Identification of Primary and Secondary Metabolites

The degradation of phenylurea herbicides in the environment is primarily a result of microbial metabolism. regulations.gov The common degradation pathway involves N-demethylation, where the methyl groups attached to the nitrogen atom are sequentially removed.

For the related compound chlorotoluron, the major metabolite formed through N-demethylation is 3-(3-chloro-p-tolyl)-1-methylurea. who.int In the case of fluometuron, the primary degradation product is desmethyl-fluometuron (CGA-41686). regulations.gov Further degradation can lead to the removal of both methyl groups. For instance, with fluometuron, the degradate CGA-41685 (parent with both methyl groups removed) has been detected in small amounts. regulations.gov Hydrolysis can also lead to the formation of metabolites such as N-formyl-4-chloro-o-toluidine (NFT) from the formamidine (B1211174) pesticide chlordimeform (B52258). epa.gov

Table 2: Potential Metabolites of this compound based on Analogous Compounds

| Parent Compound | Primary Metabolite | Secondary Metabolite | Reference |

| Chlorotoluron | 3-(3-chloro-p-tolyl)-1-methylurea | Minor polar metabolites | who.int |

| Fluometuron | Desmethyl-fluometuron (CGA-41686) | CGA-41685 | regulations.gov |

| Chlordimeform | N-Demethyl chlordimeform (DCDM) | N,N-Didemethyl chlordimeform (DDCDM) | epa.gov |

Persistence and Environmental Distribution of Metabolites

The persistence and distribution of the metabolites of this compound will depend on their own physicochemical properties and susceptibility to further degradation.

Metabolites of phenylurea herbicides can also be mobile and persistent. For example, the primary metabolite of fluometuron, desmethyl-fluometuron, is also mobile and persistent in the environment. regulations.gov The degradation of these metabolites is often slow, allowing them to be available for leaching and runoff. regulations.gov The slow degradation of chlorotoluron in soil, with a half-life of several months in laboratory studies, further illustrates the potential persistence of this class of compounds and their metabolites. who.int

Strategies for Environmental Remediation

Given the potential for persistence and mobility of this compound and its transformation products, various remediation strategies can be considered to mitigate environmental contamination.

Advanced Oxidation Processes (AOPs) have been investigated for the degradation of phenylurea herbicides like diuron. researchgate.net These processes generate highly reactive hydroxyl radicals that can break down the herbicide molecules. Another promising approach is microbial degradation, which utilizes microorganisms to break down the contaminant. researchgate.net Fungal degradation has also been identified as a potential remediation technique. researchgate.net

For spills, the use of low molecular-weight organogelators has been explored. researchgate.net These compounds can form a gel with the spilled chemical, aiding in its containment and removal. researchgate.net Additionally, proper disposal of contaminated materials and equipment wash water is crucial to prevent environmental contamination. epa.gov

Bioremediation Approaches

The bioremediation of phenylurea herbicides is a promising and environmentally sound approach for the detoxification of contaminated soils and water. This process relies on the metabolic activities of microorganisms to transform the herbicide into less toxic or non-toxic compounds.

The primary mechanism for the microbial degradation of phenylurea herbicides involves two key steps: N-demethylation of the urea side chain and hydrolysis of the urea bridge to form the corresponding aniline (B41778) derivative. oup.comnerc.ac.uk For this compound, this would theoretically lead to the formation of 1-methyl-3-(o-tolyl)urea, 3-(o-tolyl)urea, and finally o-toluidine.

Numerous bacterial and fungal species have been identified with the capability to degrade various phenylurea herbicides. These microorganisms can utilize the herbicide as a source of carbon and nitrogen. frontiersin.org The degradation can be carried out by single microbial strains or, more effectively, by microbial consortia where different species work synergistically to break down the parent compound and its metabolites. nih.govnih.gov

Table 1: Examples of Microorganisms Involved in the Degradation of Phenylurea Herbicides

| Microorganism | Herbicide Degraded | Key Findings & References |

|---|---|---|

| Arthrobacter globiformis | Diuron, Isoproturon (B30282), Linuron | Capable of hydrolyzing the urea group. Degradative genes have been located on plasmids. asm.org |

| Bacillus sphaericus | Linuron, Metobromuron | Degrades N'-methoxy phenylurea herbicides by liberating CO2 from the ureido portion. asm.org |

| Sphingomonas sp. | Isoproturon | Capable of mineralizing isoproturon. oup.com |

| Ochrobactrum anthropi | Diuron, Linuron, Chlorotoluron | Showed complete removal of several phenylurea herbicides from aqueous solutions. nih.gov |

| Mortierella sp. | Isoproturon, Diuron, Linuron | Fungal strain capable of dealkylation and hydroxylation reactions. york.ac.uk |

| Bacillus licheniformis | Diuron | Degraded 85.6% of diuron within 10 days. frontiersin.org |

Degradation Pathways:

The microbial degradation of phenylurea herbicides typically proceeds through a stepwise N-dealkylation of the urea side chain. oup.com For this compound, the proposed initial degradation steps would be:

N-demethylation: The successive removal of the two methyl groups from the terminal nitrogen atom of the urea moiety. This is a common initial step in the breakdown of many N,N-dimethyl-substituted phenylurea herbicides. oup.com

Hydrolysis: Following demethylation, the urea bridge is hydrolyzed, cleaving the molecule to form an aniline derivative. In the case of this compound, this would result in the formation of o-toluidine.

The aniline metabolites formed, such as 3,4-dichloroaniline (B118046) from diuron, can be more persistent and toxic than the parent compound. oup.com However, some microbial consortia have demonstrated the ability to further degrade these aniline derivatives, leading to complete mineralization. nih.govresearchgate.net

Enzymatic Involvement:

The initial breakdown of phenylurea herbicides is catalyzed by specific enzymes produced by microorganisms. Amidase and hydrolase enzymes are primarily responsible for cleaving the urea side chain. frontiersin.org For instance, a phenylurea hydrolase (PuhA) has been identified in Arthrobacter globiformis that is responsible for the degradation of diuron. asm.org It is highly probable that similar enzymatic systems would be involved in the degradation of this compound.

Phytoremediation Potential

Phytoremediation is a cost-effective and aesthetically pleasing technology that utilizes plants to remove, degrade, or contain environmental contaminants. The potential for phytoremediation of phenylurea herbicides has been demonstrated in several studies.

Plants can absorb phenylurea herbicides from the soil through their root systems, after which the compounds are translocated to other parts of the plant, such as the leaves. researchgate.netcore.ac.uk Once inside the plant, these herbicides can undergo metabolic transformation, which is a key detoxification mechanism.

The metabolism of herbicides in plants generally occurs in three phases:

Phase I (Transformation): The initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. For phenylurea herbicides, this frequently involves N-demethylation and hydroxylation of the aromatic ring. usda.gov

Phase II (Conjugation): The modified herbicide is then conjugated with endogenous molecules such as sugars (e.g., glucose) or glutathione. This process increases the water solubility of the compound and reduces its toxicity. usda.govacs.org

Phase III (Sequestration): The conjugated metabolites are then compartmentalized and stored in vacuoles or bound to cell wall components, effectively removing them from active metabolic pathways. usda.gov

Studies with transgenic Arabidopsis thaliana expressing human cytochrome P450 enzymes have shown enhanced metabolism and tolerance to the phenylurea herbicide isoproturon. mdpi.com This suggests that genetic engineering could be a viable strategy to improve the phytoremediation efficiency of plants for this class of compounds.

Table 2: Examples of Plants with Potential for Phenylurea Herbicide Phytoremediation

| Plant Species | Herbicide Studied | Key Findings & References |

|---|---|---|

| Arabidopsis thaliana (transgenic) | Isoproturon | Expressing human cytochrome P450-1A2 enhanced the metabolism and detoxification of isoproturon. mdpi.com |

| Arabidopsis thaliana (transgenic) | Phenylurea Herbicides | Expressing bacterial N-demethylase PdmAB showed significant tolerance to and demethylation of isoproturon. researchgate.net |

| Ceratophyllum demersum (Coontail) | Isoproturon | Able to metabolize isoproturon into various hydroxylated, demethylated, and conjugated metabolites. core.ac.uk |

While direct studies on the phytoremediation of this compound are not available, the existing research on analogous compounds strongly suggests that certain plant species would be capable of its uptake and metabolic detoxification. The metabolic pathways would likely mirror those observed for other phenylurea herbicides, involving N-demethylation of the urea side chain and subsequent conjugation and sequestration.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 1,1-Dimethyl-3-(o-tolyl)urea from complex mixtures. Both gas and liquid chromatography, particularly when coupled with mass spectrometry, provide robust and reliable quantification.

Gas Chromatography (GC) and hyphenated techniques (GC-MS)

Gas chromatography offers a high-resolution separation technique for volatile and thermally stable compounds. However, the analysis of phenylurea herbicides like this compound by GC can be challenging due to their thermal instability at the high temperatures required for volatilization. oup.com For instance, the structurally similar compound fluometuron (B1672900) often requires derivatization prior to GC analysis to form a more stable derivative. oup.com A common derivatizing agent is trifluoroacetic anhydride, which reacts with the urea (B33335) moiety. oup.com Following separation, detection is often achieved using a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification by furnishing mass-to-charge ratio (m/z) data of the analyte and its fragments. Some studies on phenylurea herbicides indicate that direct GC-MS analysis without derivatization may be feasible, although thermal degradation can lead to the formation of corresponding isocyanate products. researchgate.net In such cases, careful method optimization and monitoring of characteristic ions are essential for accurate quantification. researchgate.net The use of derivatization combined with GC-MS/MS in a selective reaction monitoring (SRM) mode can offer very low detection limits and reliable quantification. google.com

Table 1: Exemplary GC Conditions for Analysis of Related Urea Compounds

| Parameter | Condition | Compound Analyzed | Source |

|---|---|---|---|

| Column | 2% OV-3 on 80-100 mesh Gas-Chrom Q | Fluometuron (derivatized) | oup.com |

| Detector | Flame Ionization (FID) | Fluometuron (derivatized) | oup.com |

| Derivatization | Trifluoroacetic anhydride | Fluometuron | oup.com |

| Internal Standard | Diethyl phthalate | Fluometuron | oup.com |

| Column | HP-5MS (30m x 0.25mm, 0.25µm) | Urea (derivatized) | google.com |

| Detector | Mass Spectrometer (MS) in SIM mode | Urea (derivatized) | google.com |

| Carrier Gas | High Purity Helium (1.0 ml/min) | Urea (derivatized) | google.com |

Liquid Chromatography (LC) and hyphenated techniques (LC-UV, LC-MS/MS)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely employed and preferred technique for the analysis of phenylurea herbicides. researchgate.net It circumvents the issues of thermal lability associated with GC by performing separations in the liquid phase at ambient or slightly elevated temperatures.

Reversed-phase (RP) HPLC is the standard mode used, typically employing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. google.comresearchgate.net A gradient elution using a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is common to achieve efficient separation of multiple analytes. google.comsielc.com

LC-UV: Detection is frequently accomplished using an ultraviolet (UV) detector, as the phenylurea structure contains a chromophore that absorbs UV light. The detection wavelength is typically set in the range of 205-215 nm to achieve maximal sensitivity for urea-based compounds. google.com

LC-MS/MS: For enhanced sensitivity and selectivity, especially in complex matrices, HPLC systems are often coupled with tandem mass spectrometry (LC-MS/MS). bioanalysis-zone.com This hyphenated technique is highly specific, monitoring for precursor-to-product ion transitions unique to the target analyte. When using LC-MS, the mobile phase composition must be compatible with the mass spectrometer's ionization source. This often requires replacing non-volatile buffers like phosphoric acid with volatile alternatives such as formic acid or ammonium (B1175870) acetate. sielc.com Derivatization can sometimes be used even in LC-MS/MS to improve chromatographic retention and ionization efficiency. bioanalysis-zone.com

Table 2: General LC Conditions for Phenylurea Analysis

| Parameter | Condition | Compound Analyzed | Source |

|---|---|---|---|

| Technique | Reversed-Phase HPLC | 1,1-Dimethylurea (B72202) | sielc.com |

| Column | Newcrom R1 (Reverse-Phase) | 1,1-Dimethylurea | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | 1,1-Dimethylurea | sielc.com |

| Technique | Reversed-Phase HPLC | Urea and impurities | google.com |

| Column | Kromasil-5µm-C18 | Urea and impurities | google.com |

| Mobile Phase | Methanol:Water (e.g., 3:97) | Urea and impurities | google.com |

| Detection | UV at 205-215 nm | Urea and impurities | google.com |

| Technique | UHPLC-MS/MS | Urea (derivatized) | bioanalysis-zone.com |

| Sample Type | Human Epithelial Lining Fluid | Urea (derivatized) | bioanalysis-zone.com |

Spectroscopic Detection Methods

Spectroscopic methods are primarily used as detection systems coupled with chromatographic separation rather than for direct analysis of complex samples.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental detection method for the analysis of this compound, most commonly used in conjunction with HPLC (as LC-UV). The aromatic phenyl ring and the urea functional group constitute a chromophore that absorbs light in the ultraviolet region. Studies on similar compounds like N,N-dimethyl urea show absorption peaks in the range of 202-210 nm. sciencetechindonesia.com This aligns with the typical detection wavelengths of 205-215 nm used in HPLC-UV methods for urea derivatives to ensure high sensitivity. google.com While a pure sample of this compound can be characterized by its UV spectrum, the technique lacks the specificity to distinguish it from other UV-absorbing compounds in a mixture without prior separation.

Fluorescence Spectroscopy

The direct application of fluorescence spectroscopy for the detection and quantification of this compound is not well-documented. The compound is not expected to be strongly fluorescent on its own. The existing body of scientific literature on the fluorescence of urea primarily focuses on its use as a denaturing agent in studies of protein folding, where changes in the fluorescence of intrinsic protein fluorophores (like tryptophan) are monitored. nih.govresearchgate.net While fluorescence detectors are highly sensitive, their use in analyzing this compound would likely require a derivatization step to attach a fluorescent tag to the molecule, a practice that is not commonly reported for this specific compound.

Electrochemical Methods for Detection

Electrochemical detection (ECD), particularly when coupled with HPLC, represents a powerful analytical tool offering exceptional sensitivity and selectivity for electroactive compounds. lcms.cz An analyte is considered electroactive if it can undergo oxidation or reduction reactions at an electrode surface upon the application of a specific potential. lcms.cz

Phenylurea herbicides are known to be electroactive, making them excellent candidates for this detection method. High-performance amperometric sensors have been successfully developed for the selective determination of related herbicides like diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and fenuron (B33495) (1,1-dimethyl-3-phenylurea). mdpi.com These methods rely on measuring the current generated by the oxidation or reduction of the analyte as it passes through the detector's flow cell. mdpi.com

Furthermore, specific electrochemical sensors have been fabricated for the parent compound, urea, often using chemically modified electrodes to catalyze the electrochemical reaction and improve sensitivity. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to characterize the electrochemical behavior and develop quantitative methods. nih.gov Given that phenylurea compounds are electrochemically active, it is highly probable that a sensitive and selective method based on HPLC-ECD could be developed for this compound.

Sample Preparation and Extraction Protocols for Environmental Matrices

Sample Preparation and Extraction Protocols for Environmental Matrices